molecular formula C20H13N7O2 B6037317 N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide

N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide

Cat. No.: B6037317
M. Wt: 383.4 g/mol
InChI Key: FBQGIDLINPOYKN-UHFFFAOYSA-N
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Description

N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide is a fascinating compound with a multi-ring structure that integrates a nicotinamide moiety

Properties

IUPAC Name

N-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O2/c28-19(14-7-4-9-21-11-14)25-26-10-8-16-17(20(26)29)23-24-18-15(12-22-27(16)18)13-5-2-1-3-6-13/h1-12H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGIDLINPOYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)NC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep process. Starting with nicotinamide, various intermediates are formed through a series of cyclization reactions. These intermediates are then further reacted using phenylpyrazole derivatives, often employing catalysts to promote the reaction and control stereochemistry.

Industrial Production Methods: Industrial production might scale up these synthetic routes, optimizing for yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes: N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide can undergo several types of reactions, including:

  • Oxidation: Potentially through the aromatic phenyl and pyrazole rings.

  • Reduction: Targeting the nitrogen-containing heterocycles.

  • Substitution: Nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions Used: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions generally depend on the desired product and may involve specific solvents and temperatures to facilitate reaction kinetics.

Major Products Formed from these Reactions: The major products of these reactions can range from simpler derivatives of the original compound to more complex structures through sequential reaction steps.

Scientific Research Applications

N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide has a broad spectrum of applications:

  • Chemistry: Used as a building block in organic synthesis, allowing for the creation of more complex molecules.

  • Biology: Can be used as a biochemical probe to study enzyme activities and interaction with various biomolecules.

  • Medicine: Investigated for its potential therapeutic effects, particularly due to its complex structure which can interact with multiple biological targets.

  • Industry: May find applications in the design of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets. The phenylpyrazolo and pyridotriazine rings can intercalate with DNA or interact with proteins, potentially inhibiting or modifying their function. This mechanism is particularly relevant in medicinal chemistry where these interactions can translate to therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds such as N-(6-oxo-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-yl)nicotinamide and 2-phenyl-4H-pyrazolo[3,4-d]pyrimidine derivatives, N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide stands out due to its unique ring structure and the presence of the nicotinamide moiety. This uniqueness can impart different reactivity and biological activity, making it a valuable compound for further study.

List of similar compounds:

  • N-(6-oxo-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-yl)nicotinamide

  • 2-phenyl-4H-pyrazolo[3,4-d]pyrimidine derivatives

There you have it! An intricate look at this compound. Quite the chemical wonder.

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